Oxprenolol
Overview
Description
Oxprenolol is a non-selective beta-adrenergic antagonist used to treat hypertension, angina pectoris, arrhythmias, and anxiety . It is a lipophilic beta blocker which passes the blood-brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol .
Synthesis Analysis
Oxprenolol is a chiral compound, the beta blocker is used as a racemate, e.g., a 1:1 mixture of ®-(+)-oxprenolol and (S)-(–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®-(+)-oxprenolol and (S)-(–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .
Molecular Structure Analysis
The molecular formula of Oxprenolol is C15H23NO3 . The molecular weight is 265.348 . The IUPAC name is (RS)-1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol .
Chemical Reactions Analysis
A stereoselective HPLC method has been developed for the simultaneous determination of oxprenolol enantiomers in urine and pharmaceutical products . Enantiomeric resolution of oxprenolol was achieved on cellulose tris (3,5-dichlorophenylcarbamate) immobilized onto a 5 μm spherical porous silica chiral stationary phase (CSP) known as Chiralpak IC with UV detection at 273 nm .
Physical And Chemical Properties Analysis
Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .
Scientific Research Applications
Antihypertensive and Hemodynamic Effects
Oxprenolol, a beta-adrenergic blocker with intrinsic sympathomimetic activity, has been studied for its effects on hypertension and hemodynamics. Research comparing oxprenolol with propranolol in patients with essential hypertension found significant decreases in heart rates and blood pressures with both drugs. However, there were no significant changes in intra-arterial pressures, pulmonary pressure, vascular resistance, or cardiac output during stress, suggesting that oxprenolol closely mirrors the effects of propranolol in essential hypertension without marked negative chronotropic action (Ferlinz et al., 1980).
Use in Treating Anxiety and Stress
Oxprenolol has been evaluated for treating symptoms resulting from environmental stress. Studies indicate that oxprenolol, on a three-times-a-day regimen, was superior to lower doses and as effective as diazepam in managing anxiety due to stress, highlighting the potential use of beta-blocking drugs like oxprenolol in treating stress-induced symptoms (McMillin Wp, 1975).
Efficacy in Cardiac Arrhythmias
Oxprenolol, with intrinsic sympathomimetic activity, has been used effectively in treating cardiac arrhythmias associated with acute myocardial infarction or myocardial ischemia. It has shown effectiveness in abolishing ventricular ectopic beats and supraventricular tachycardia, with the main side effect being hypotension. The advantages of oxprenolol over propranolol include a reduced likelihood of adversely affecting myocardial function and a diminished tendency to produce bronchospasm (Sandler & Pistevos, 1971).
Circulatory Influence During Anesthesia
Oxprenolol's influence on the circulation during anesthesia has been studied in dogs. It caused modest increases in heart rate, LV dP/dt max, and cardiac output with the largest doses, while arterial pressure remained unchanged and systemic vascular resistance decreased. This suggests that its beta-mimetic activity can minimize the response of the circulation to adrenergic beta-receptor blockade (Foëx et al., 1981).
Suppression of Adrenergic Response to Stress
Research on the suppression of adrenergic response to stress by oxprenolol, particularly in situations of intense emotional stress like racing-car driving, suggests its efficacy in managing stress without apparent impairment of performance. This indicates potential clinical applications beyond traditional uses (Taggart & Carruthers, 1972).
Safety And Hazards
Oxprenolol is a potent beta blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental exposure, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-CXUOUXNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676092 | |
Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxprenolol-d7 Hydrochloride | |
CAS RN |
1189649-47-5 | |
Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.